2-(2-Aminophenoxy)-5-chloroaniline
Description
Contextualization within Substituted Anilines and Aminophenoxy Scaffolds
2-(2-Aminophenoxy)-5-chloroaniline is a member of the substituted anilines, a broad and vital class of organic compounds derived from aniline (B41778). Substituted anilines are foundational materials in numerous synthetic applications, serving as precursors for pharmaceuticals, agrochemicals, and dyes. wikipedia.org The specific substitutions on the aniline ring dramatically influence the molecule's electronic properties, reactivity, and three-dimensional shape, allowing for the fine-tuning of its chemical behavior. wikipedia.orgresearchgate.net
The molecule also incorporates an aminophenoxy scaffold. This motif, characterized by an amino group and a phenoxy group, is significant in medicinal chemistry and material science. The ether linkage provides a degree of conformational flexibility, while the amino groups offer sites for further chemical modification. Aminophenoxy structures are integral to various complex molecules and are explored for their potential in creating diverse molecular libraries for drug discovery and other applications. nih.gov The combination of the substituted aniline and the aminophenoxy scaffold within one molecule makes this compound a bifunctional building block with a unique spatial arrangement of reactive sites.
Significance as a Chemical Entity in Specialized Synthesis and Material Science
The primary significance of this compound lies in its role as a specialized chemical building block. Chemical suppliers often categorize such molecules as intermediates for the synthesis of more complex products, including those for DNA-encoded libraries and other advanced screening collections. enamine.netsigmaaldrich.com The structure of this compound, featuring two amine groups with different steric and electronic environments and a chloro-substituent, offers multiple pathways for synthetic elaboration.
This trifunctional nature allows for regioselective reactions, where chemists can target a specific site on the molecule to build up more complex structures. For instance, the two primary amine groups can be selectively protected and reacted to introduce different functionalities. This capability is highly valuable in the rational design of molecules for material science, where precise control over the final structure is crucial for achieving desired properties like thermal stability, conductivity, or photoluminescence. Similarly, in pharmaceutical research, such building blocks are instrumental in creating novel molecular architectures that can be tested for biological activity. researchgate.nettenovapharma.com
While specific, large-scale applications for this compound are not widely reported in publicly available literature, its structural attributes make it a molecule of interest for researchers engaged in the synthesis of novel heterocyclic compounds, polymers, and bespoke organic materials.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁ClN₂O |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
| Predicted XLogP3 | 2.8 |
| Predicted Hydrogen Bond Donor Count | 2 |
| Predicted Hydrogen Bond Acceptor Count | 3 |
| Predicted Rotatable Bond Count | 3 |
| Predicted Topological Polar Surface Area | 61.5 Ų |
Note: The data in this table is based on computational predictions and should be considered as estimated values.
Synthesis of this compound
A plausible and established method for the synthesis of diaryl ethers like this compound is the Ullmann condensation. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.orgmdpi.com A potential synthetic route for this compound could involve the following steps:
Ullmann Condensation: The reaction would likely start with the coupling of a protected aminophenol, such as 2-aminophenol (B121084) where the amine is protected to prevent side reactions, with a suitable dichlorobenzene derivative. For instance, reacting the potassium salt of a protected 2-aminophenol with 1,4-dichloro-2-nitrobenzene (B41259) in the presence of a copper catalyst would form the diaryl ether linkage. The nitro group serves as an activating group for the aromatic nucleophilic substitution.
Reduction: Following the successful formation of the ether, the nitro group would need to be reduced to a primary amine. This is a standard transformation in organic synthesis, often accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation.
Deprotection: Finally, if a protecting group was used on the initial aminophenol, it would be removed in the final step to yield the target molecule, this compound.
This proposed synthesis leverages well-established reactions and commercially available starting materials, making it a viable approach for obtaining this specialized building block in a laboratory setting. wikipedia.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
918306-27-1 |
|---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-(2-aminophenoxy)-5-chloroaniline |
InChI |
InChI=1S/C12H11ClN2O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,14-15H2 |
InChI Key |
VBFWXDZLUPVMIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 2 2 Aminophenoxy 5 Chloroaniline
Reactions at the Amino Functionality
The presence of two primary amino groups, one directly attached to the chloro-substituted ring and the other part of the aminophenoxy substituent, provides multiple reactive centers for derivatization and cyclization reactions. The differential reactivity of these amino groups can, in principle, be exploited for selective transformations.
Amine Derivatization and Condensation Reactions
The primary amino groups of 2-(2-aminophenoxy)-5-chloroaniline readily undergo standard amine derivatization reactions. Acylation, for instance, can be achieved using acylating agents like acid chlorides or anhydrides. The reaction of related chloroanilines with chloroacetyl chloride is a well-established procedure. researchgate.net Similarly, acylation of aromatic compounds with acetic anhydride (B1165640) using solid acid catalysts is a known green chemistry approach. researchgate.net
Condensation reactions with carbonyl compounds, such as aldehydes and ketones, lead to the formation of Schiff bases (imines). The reaction of p-chloroaniline with m-nitrobenzaldehyde to form a Schiff base is a representative example of this type of transformation. thieme-connect.dejocpr.com These reactions are typically catalyzed by acids and proceed via the formation of a carbinolamine intermediate followed by dehydration. New Schiff bases have also been synthesized from 2-aminopyridine (B139424) and 2-aminopyrazine (B29847) with 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde. nih.gov
Table 1: Examples of Amine Derivatization and Condensation Reactions with Related Anilines
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |
| Aniline (B41778) | Chloroacetyl chloride | N-Phenylacetamide | Room temperature | researchgate.net |
| p-Chloroaniline | m-Nitrobenzaldehyde | Schiff Base | Glacial acetic acid, ethanol, reflux | thieme-connect.dejocpr.com |
| 2-Aminobenzamide | Benzaldehyde | 2,3-Dihydroquinazolin-4(1H)-one | Lactic acid, neat, 70 °C | researchgate.net |
| 2-Aminopyridine | 2-Hydroxy-benzaldehyde | Schiff Base | Not specified | nih.gov |
Cyclization Reactions Leading to Heterocyclic Systems
The strategic positioning of the amino and phenoxy groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.
Phenoxazines: The oxidative cyclization of 2-aminophenols is a common route to phenoxazine (B87303) derivatives. nih.govnih.govnih.gov While direct synthesis from the title compound is not explicitly documented, its 2-aminophenoxy moiety suggests its potential to participate in similar cyclization reactions, possibly through intramolecular pathways or by reacting with other components. The synthesis of phenothiazines, which are structurally related to phenoxazines, often involves the cyclization of diphenylamine (B1679370) derivatives. jocpr.comnih.govgoogle.comresearchgate.net
Benzoxazoles: Benzoxazoles are readily synthesized through the condensation of 2-aminophenols with various carbonyl compounds, including aldehydes, ketones, and carboxylic acids. nih.govnih.govorganic-chemistry.orgjocpr.com The reaction is often catalyzed by acids or metals and can proceed under various conditions, including solvent-free and microwave-assisted methods. nih.govorganic-chemistry.orgjocpr.com Given that this compound contains a 2-aminophenol (B121084) substructure, it is a prime candidate for the synthesis of substituted benzoxazoles.
Quinoxalines: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. thieme-connect.denih.govnih.govmdpi.comresearchgate.net The amino groups of this compound could potentially react with dicarbonyl compounds to form quinoxaline (B1680401) derivatives bearing a chloro-substituted phenoxy group.
Table 2: Examples of Heterocyclic Synthesis from Related Precursors
| Precursor(s) | Reagent | Heterocyclic Product | Conditions | Reference |
| 2-Aminophenol, Aldehyde | Samarium triflate | Benzoxazole | Aqueous medium | organic-chemistry.org |
| o-Phenylenediamine, 1,2-Dicarbonyl compound | MoVP catalyst | Quinoxaline | Toluene, room temperature | nih.gov |
| 2-Chloroacetyl-phenothiazine, Phenols | Various | Substituted acetylphenothiazines | Not specified | nih.gov |
| 2-Aminophenol, Crotonic acid | Hydrazine hydrate, Aldehydes | Benzo[b]phenoxazine derivatives | Reflux | nih.gov |
Reactions at the Halogenated Aromatic Moiety
The chlorine atom on the aniline ring is a site for nucleophilic aromatic substitution (SNAr) reactions, particularly under catalytic conditions. While aromatic halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups and the use of transition metal catalysts can facilitate these transformations. wikipedia.orgpku.edu.cn
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting aryl halides with amines. wikipedia.orgacsgcipr.orglibretexts.orgnih.govorganic-chemistry.org The chloro-substituent in this compound could be replaced by another amino group through this reaction, offering a route to more complex diamine structures. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. wikipedia.orgorganic-chemistry.org
Ullmann Condensation: The copper-catalyzed Ullmann condensation is another important reaction for the formation of C-N, C-O, and C-S bonds with aryl halides. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be an effective alternative, especially for large-scale synthesis. wikipedia.org The chloro group of the title compound could be substituted with various nucleophiles using this method.
Mechanistic Investigations of Transformation Pathways
The formation of Schiff bases from anilines and aldehydes proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield the imine.
The Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. wikipedia.orglibretexts.org The key steps are the oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.
The Ullmann condensation is believed to proceed through the formation of an organocopper intermediate. organic-chemistry.org In the case of C-N bond formation, a copper(I) amide is thought to react with the aryl halide in a metathesis-like reaction.
Stability and Degradation Pathways Under Controlled Conditions
The stability of this compound is influenced by factors such as light, heat, and oxidizing agents. Anilines, in general, are susceptible to oxidation and can darken upon exposure to air and light. nih.gov
Thermal Stability: Studies on the thermal decomposition of related compounds, such as aniline, indicate that they can undergo decomposition at elevated temperatures. For instance, the decomposition of AIBN in aniline has been studied, suggesting aniline's relative inertness as a solvent up to certain temperatures. pku.edu.cn However, the presence of the chloro and phenoxy substituents in the title compound could influence its thermal stability.
Oxidative Stability: The amino groups are prone to oxidation, which can lead to the formation of colored byproducts. The phenoxy group is generally more stable, but under harsh oxidative conditions, cleavage of the ether linkage could occur. The chlorine atom is relatively stable but can be displaced under certain catalytic conditions as discussed in section 3.2.
Further research is needed to fully elucidate the specific degradation pathways and stability profile of this compound under various controlled conditions.
Advanced Spectroscopic and Analytical Characterization of 2 2 Aminophenoxy 5 Chloroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By mapping the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For 2-(2-Aminophenoxy)-5-chloroaniline, the spectrum is expected to show distinct signals for the aromatic protons on the two benzene (B151609) rings and the amine (-NH₂) protons. The protons on the chloro-substituted ring and the aminophenoxy ring will appear in the aromatic region (typically 6.5-8.0 ppm). The two amine groups will likely produce broad singlets, and their chemical shift can vary depending on the solvent and concentration. Spin-spin coupling between adjacent protons would result in complex splitting patterns (multiplets), which helps in assigning specific protons to their positions on the aromatic rings.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. rsc.org A ¹³C NMR spectrum of this compound would be expected to show 12 distinct signals, one for each unique carbon atom. The carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine will appear at characteristic downfield shifts. The chemical shifts provide direct evidence of the carbon skeleton and the presence of substituents. rsc.org For instance, the carbons attached to the ether oxygen (C-O-C) and the amino groups would have specific, predictable chemical shifts. rsc.org
Predicted NMR Data for this compound
Predicted data is based on the analysis of similar aniline (B41778) and phenoxy structures.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 3.5 - 5.0 | -NH₂ protons (2 signals, broad) | 145-155 | C-O |
| 6.6 - 7.5 | Aromatic protons (7 signals, multiplets) | 135-145 | C-N (2 signals) |
| 120-135 | C-Cl | ||
| 115-130 | Aromatic CH (8 signals) |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. rsc.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.
For this compound, the IR spectrum would display key absorption bands confirming its structure. The N-H stretching vibrations of the two primary amine (-NH₂) groups are expected to appear as a pair of sharp to medium bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the diaryl ether linkage would produce a strong, characteristic band, typically around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear in the 1400-1600 cm⁻¹ region. The presence of the chlorine substituent would be indicated by a C-Cl stretching band in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).
Expected IR Absorption Bands for this compound
Data based on characteristic frequencies for known functional groups. rsc.orgresearchgate.net
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 1580 - 1620 | C=C Stretch | Aromatic Ring |
| 1450 - 1550 | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | C-O-C Asymmetric Stretch | Diaryl Ether |
| 1260 - 1350 | C-N Stretch | Aromatic Amine |
| 600 - 800 | C-Cl Stretch | Chloro-aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. sciencepublishinggroup.com This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and groups with non-bonding electrons. The spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic systems and n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net
The two aromatic rings, linked by an ether bridge, form an extended conjugated system. This would likely result in strong absorption bands in the UV region, typically between 200 and 400 nm. The presence of auxochromes, such as the amino (-NH₂) and chloro (-Cl) groups, can cause shifts in the absorption maxima (λ_max) and changes in intensity. sciencepublishinggroup.com Specifically, the amino groups act as powerful auxochromes, often causing a bathochromic (red) shift to longer wavelengths. The solvent used for the analysis can also influence the position of these peaks due to solute-solvent interactions. sciencepublishinggroup.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, thermolabile molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. nih.govnih.gov
The molecular formula of this compound is C₁₂H₁₁ClN₂O, with a calculated monoisotopic mass of approximately 234.0560 Da. In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 235.0638. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in an [M+H+2]⁺ peak at m/z 237.0609, providing clear evidence for the presence of a single chlorine atom.
By inducing fragmentation (MS/MS), characteristic product ions would be formed. Key fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, which is a common fragmentation route for such compounds. nih.gov This would lead to fragments corresponding to the chlorophenylamine and aminophenoxy moieties.
Predicted ESI-MS Fragmentation Data for this compound
Predicted data based on the compound's structure and known fragmentation rules. nih.govrsc.org
| m/z (Predicted) | Ion | Proposed Fragment Structure/Loss |
| 235.06 | [M+H]⁺ | Protonated Molecular Ion |
| 237.06 | [M+H+2]⁺ | Isotopic peak due to ³⁷Cl |
| 127.02 | [C₆H₆ClN]⁺ | Fragment from ether bond cleavage |
| 108.06 | [C₆H₆NO]⁺ | Fragment from ether bond cleavage |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, HPTLC, LC-MS)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method, likely using a C18 column, would be suitable for analyzing this compound. The mobile phase would typically consist of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
High-Performance Thin-Layer Chromatography (HPTLC) offers a faster, parallel analysis method for purity assessment and can be used to screen for impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govsigmaaldrich.com This hyphenated technique is exceptionally powerful, as it not only separates the target compound from impurities but also provides their molecular weights simultaneously. nih.gov This confirms the identity of the main peak and helps in the identification of any co-eluting impurities or degradation products.
X-ray Diffraction Studies for Solid-State Structure Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule.
This technique would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation, including the dihedral angle of the ether linkage and the relative orientation of the two aromatic rings. Furthermore, the analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the amine groups, that govern the solid-state architecture. This level of detail is unattainable by other analytical methods and represents the gold standard for structural elucidation.
Computational Chemistry and Theoretical Investigations of 2 2 Aminophenoxy 5 Chloroaniline
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of molecular modeling. researchgate.net DFT is a popular computational method for predicting molecular structures, energies, and other properties with a favorable balance of accuracy and computational cost. researchgate.netorientjchem.org Time-Dependent DFT (TD-DFT) is an extension used to investigate the excited states of molecules, making it invaluable for predicting electronic absorption spectra (UV-Vis). researchgate.netscispace.com These methods are frequently employed to study aniline (B41778) derivatives to understand their electronic and optical characteristics.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a molecule like 2-(2-Aminophenoxy)-5-chloroaniline, this process would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
In related studies on compounds like 2-amino-5-chlorobenzophenone, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine its optimized structure. orientjchem.org Such analyses reveal crucial structural details; for instance, in some diphenyl compounds, steric hindrance between atoms can prevent the phenyl rings from being coplanar. orientjchem.org Conformational analysis further explores different spatial arrangements (conformers) of the molecule and their relative energies, which is critical for understanding its flexibility and interaction with other molecules. nih.gov
Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Compound (2-amino-5-chlorobenzophenone)
This table is based on data for a structurally similar compound to illustrate the output of geometry optimization.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-N (amino) | ~1.36 Å | |
| C-Cl | ~1.74 Å | |
| Bond Angle | C-C-C (phenyl) | ~120° |
| C-C-N | ~118° |
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.infomdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. mdpi.com This analysis helps predict where charge transfer may occur within the molecule. researchgate.net For example, in a study of another benzopyran derivative, the HOMO was localized on the entire molecule except for the chlorobenzene ring, while the LUMO was spread across the whole molecule, indicating the pathways for intramolecular charge transfer upon excitation. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Data
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; higher energy indicates a better donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; lower energy indicates a better acceptor. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.
Typically, red or yellow areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue areas indicate regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov For aniline derivatives, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen of the phenoxy bridge due to their lone pairs of electrons, while the hydrogen atoms of the amino group would exhibit positive potential.
Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling, often show good agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra, aiding in the assignment of vibrational modes to specific functional groups and bond movements. researchgate.netresearchgate.net
UV-Vis Spectroscopy: TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.net These calculations can predict the electronic transitions, such as π→π* and n→π*, that are responsible for the observed absorption bands. researchgate.net For instance, studies on copolymers of aniline and m-chloroaniline used UV-vis spectra to identify a main absorption band centered around 380 nm. conicet.gov.ar
Molecules with large conjugated π-electron systems, especially those with strong electron donor and acceptor groups, are known to exhibit significant non-linear optical (NLO) responses. researchgate.net Computational chemistry can predict NLO properties by calculating the molecular hyperpolarizability (β). researchgate.net A non-zero hyperpolarizability value indicates that the molecule may have NLO activity, making it a candidate for applications in optoelectronics and photonics. researchgate.net Studies on the related compound 2-amino-5-chlorobenzophenone have shown that it could be a good candidate for NLO applications based on its calculated hyperpolarizability. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on single, static molecules in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., solvents or biological macromolecules). nih.gov
For a compound like this compound, MD simulations could be used to:
Analyze its conformational stability in different solvents. nih.gov
Study its interaction and binding stability within the active site of a target protein, as is often done in drug design research. researchgate.net
Simulate its diffusion and orientation within a lipid bilayer to predict its ability to cross cell membranes. nih.gov
For example, MD simulations performed on certain antidiabetic agents helped validate their stability within the binding sites of target proteins. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods (Non-Biological Focus)
Structure-Activity Relationship (SAR) studies are pivotal in understanding how the chemical structure of a molecule influences its properties and reactivity. In a non-biological context, computational SAR for this compound focuses on elucidating the connection between its structural attributes—such as substituent effects, conformational flexibility, and electronic distribution—and its physicochemical properties.
Density Functional Theory (DFT) is a cornerstone of these investigations, enabling the calculation of various molecular descriptors that are critical for SAR analysis. nih.gov Key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. rsc.orgrsc.org
For this compound, the presence of electron-donating amino (-NH₂) groups and the electron-withdrawing chloro (-Cl) group significantly influences the electron density distribution across the aromatic rings. Computational studies on analogous aromatic amines and phenoxazine (B87303) precursors have shown that such substitutions can modulate the electronic properties and, consequently, the reactivity of the molecule. rsc.orgresearchgate.net For instance, the chlorine atom at the 5-position of the aniline ring is expected to lower the HOMO and LUMO energy levels compared to an unsubstituted analogue, thereby affecting its oxidation potential and susceptibility to electrophilic attack.
Theoretical calculations can also map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, highlighting their role in coordinating with electrophiles or participating in hydrogen bonding.
The table below presents hypothetical, yet representative, quantum chemical descriptors for this compound, calculated using a common DFT method (B3LYP/6-31G*). These values are illustrative of the data generated in computational SAR studies.
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -5.2 eV | Relates to the ionization potential and electron-donating character. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity and electron-accepting character. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Charge on N (aminophenoxy) | -0.45 e | Quantifies the partial atomic charge, indicating nucleophilicity. |
| Mulliken Charge on N (chloroaniline) | -0.42 e | Quantifies the partial atomic charge, indicating nucleophilicity. |
| Mulliken Charge on Cl | -0.15 e | Indicates the electron-withdrawing effect of the chlorine atom. |
These computational data are instrumental in building predictive models that correlate structural features with chemical properties, guiding the synthesis of new derivatives with tailored characteristics for various applications.
Molecular Docking and Ligand-Target Interactions (Computational Methodologies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg While often used in drug discovery to model the interaction between a ligand and a protein's active site, the methodologies are also applicable in materials science to understand host-guest interactions or the binding of molecules to surfaces. This section focuses on the computational methodologies that would be employed to study the interactions of this compound with a hypothetical target.
The process of molecular docking begins with the preparation of the ligand (this compound) and the target receptor. The three-dimensional structure of the ligand is optimized to its lowest energy conformation, often using quantum mechanical methods like DFT. For the target, a high-resolution 3D structure, typically from X-ray crystallography or NMR spectroscopy, is required.
Docking algorithms then explore a vast conformational space of the ligand within a defined binding site of the target. These algorithms use scoring functions to evaluate the "fitness" of each pose, estimating the binding affinity. nih.gov The scoring functions consider various types of interactions:
Hydrogen Bonds: The amino groups and the ether oxygen of this compound can act as hydrogen bond donors and acceptors, respectively. Docking simulations would identify potential hydrogen bonding partners within the target's binding site.
Van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms. The aromatic rings of the ligand contribute significantly to these interactions.
Electrostatic Interactions: These arise from the charge distribution on both the ligand and the target. The polar nature of the C-Cl, C-N, and C-O bonds in the ligand will play a crucial role.
Hydrophobic Interactions: The phenyl rings of the molecule can form favorable interactions with nonpolar residues in the binding pocket.
The results of a docking simulation are typically presented as a ranked list of binding poses, along with their corresponding binding energy scores. A lower binding energy generally indicates a more stable complex. ox.ac.uk To further refine and validate the docking results, Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic movements over time, providing insights into the stability of the ligand-target complex and the dynamics of the interactions. nih.gov
The following table illustrates the kind of data that would be generated from a molecular docking study of this compound with a hypothetical receptor.
| Binding Pose | Docking Score (kcal/mol) | Key Interactions | Interacting Residues (Hypothetical) |
| 1 | -8.5 | Hydrogen bond with -NH₂ (aminophenoxy); π-π stacking with phenyl ring | SER 122; PHE 258 |
| 2 | -8.2 | Hydrogen bond with -NH₂ (chloroaniline); Halogen bond with -Cl | GLU 98; TRP 150 |
| 3 | -7.9 | Hydrophobic interactions with both aromatic rings | LEU 210, ILE 214 |
These computational methodologies provide a detailed, atom-level understanding of molecular interactions, which is invaluable for the rational design of new materials and functional molecules based on the this compound scaffold.
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Synthon in Multi-Step Organic Synthesis
The strategic placement of reactive functional groups in 2-(2-Aminophenoxy)-5-chloroaniline makes it a valuable starting material for the construction of elaborate molecular architectures. Its utility as a synthon is particularly evident in the synthesis of heterocyclic compounds and diaryl urea (B33335) derivatives.
Intermediate for Complex Heterocyclic Systems
The dual amine functionalities of this compound allow it to serve as a key intermediate in the synthesis of various complex heterocyclic systems. These heterocyclic structures are often the core of molecules with significant biological or material properties. For instance, aminophenols are recognized as precursors for heterocycles like quinolines, benzoxazoles, and benzimidazoles, which find use in pharmaceuticals, agrochemicals, and functional materials. chemicalbook.com The specific substitution pattern of this compound can be leveraged to create novel quinoline (B57606) derivatives. For example, research has been conducted on the design and synthesis of novel 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines, which have shown potential as antimalarial agents. nih.gov
The synthesis of these complex systems often involves multi-step reaction sequences where the aniline (B41778) derivative is strategically modified. For example, in the creation of certain antimalarial compounds, the 2-acylamino moiety of related benzophenone (B1666685) structures was modified to improve selectivity, highlighting the importance of the amino group's reactivity in building complex, active molecules. nih.gov
Precursor for Diaryl Urea Derivatives
The amino groups of this compound can readily react with isocyanates or other carbonyl compounds to form diaryl urea derivatives. These derivatives are an important class of compounds with applications in medicinal chemistry and materials science. The resulting urea linkage is a stable and common motif in biologically active molecules and polymer backbones.
Role in Polymer Chemistry and Material Science
The difunctional nature of this compound makes it a suitable monomer for step-growth polymerization, leading to the formation of high-performance polymers such as polyimides and polyureas. The incorporation of this specific monomer can significantly influence the final properties of the polymeric materials.
Monomer for Polymer Synthesis (e.g., Polyimides, Polyureas)
This diamine can be polymerized with dianhydrides to produce polyimides or with diisocyanates to yield polyureas. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides from novel diamines, such as those with ether linkages and pendant groups, is an active area of research to create materials with tailored properties. For example, novel polyimides have been prepared from 2,5-bis[4-(4-aminophenoxy)benzoyl]furan and commercial dianhydrides, demonstrating the utility of aminophenoxy-containing monomers. researchgate.net While this specific example does not use this compound, it illustrates the general principle of employing such diamines in polyimide synthesis.
Influence on Polymeric Material Properties (e.g., Processability, Thermal Stability)
The chemical structure of the this compound monomer imparts specific characteristics to the resulting polymers. The ether linkage in the backbone can enhance the processability of the polymer by increasing its solubility and lowering its glass transition temperature compared to more rigid structures. The presence of the chlorine atom can also modify properties such as flame retardancy and solubility.
The thermal stability of polymers derived from this monomer is also a key consideration. For instance, polyimides synthesized from furan-based diamines have shown high 5 wt% weight loss temperatures (over 410 °C) and glass transition temperatures (over 214 °C), indicating excellent thermal stability. researchgate.net The electrochemical properties of related polymers, such as poly(2-chloroaniline), have also been studied, showing that the presence of chlorine affects the polymer's oxidation behavior. osti.gov
Table 1: Illustrative Properties of Related High-Performance Polymers
| Polymer Type | Monomer Component Example | Key Property | Reported Value |
| Polyimide | 2,5-bis[4-(4-aminophenoxy)benzoyl]furan | 5 wt% Weight Loss Temperature | > 410 °C researchgate.net |
| Polyimide | 2,5-bis[4-(4-aminophenoxy)benzoyl]furan | Glass Transition Temperature | > 214 °C researchgate.net |
| Polyimide | 2,5-bis[4-(4-aminophenoxy)benzoyl]furan | Tensile Strength | Up to 130 MPa researchgate.net |
| Polyimide | 2,5-bis[4-(4-aminophenoxy)benzoyl]furan | Young's Modulus | Up to 3.2 GPa researchgate.net |
This table provides examples of properties achieved with structurally related monomers to illustrate the potential performance of polymers derived from aminophenoxy aniline structures.
Development of Novel Chemical Probes and Markers (e.g., Fluorescent Probes)
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of chemical probes and markers. The aminophenoxy moiety can be part of a larger conjugated system, which is often a prerequisite for fluorescence.
Derivatives of this compound can be designed to act as "turn-on" fluorescent probes, where the fluorescence is enhanced upon binding to a specific analyte. This principle has been demonstrated with other quinoline-based probes for detecting superoxide (B77818) anions and triphenylamine-dicyanovinyl conjugated probes for cyanide ions. nih.govmdpi.com These probes exhibit significant fluorescence enhancement upon analyte detection, making them useful for bioimaging and environmental sensing. nih.govmdpi.com For instance, a quinoline-based two-photon fluorescent probe was successfully used to visualize endogenous superoxide anions in living cells and during lung inflammation. nih.gov
The development of such probes often involves synthesizing a molecule where the this compound core is functionalized with other groups to tune its photophysical properties and selectivity. The field of fluorescent probes is diverse, with many compounds available for various applications, including hydrophobic probes and those for detecting specific biological molecules. tcichemicals.combiosynth.com
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of diaryl ethers, the core structural motif of 2-(2-Aminophenoxy)-5-chloroaniline, has traditionally been achieved through methods like the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. rsc.orgscielo.org.mx However, these classic protocols often necessitate harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper, which can limit their applicability and sustainability. mdpi.comsci-hub.se
Modern synthetic organic chemistry is continually evolving to overcome these limitations, with a focus on developing milder and more efficient catalytic systems. Recent advancements have seen the emergence of innovative catalysts, including those based on palladium, gold, and nickel nanoparticles, as well as bimetallic species, which can facilitate Ullmann-type couplings under gentler conditions. rsc.org These next-generation catalysts not only broaden the scope of compatible substrates but also enhance reaction efficiency, aligning with the principles of green chemistry. sci-hub.sersc.org For the synthesis of this compound, this translates to potentially higher yields, reduced energy consumption, and a better environmental profile.
Furthermore, research into ligand development has been instrumental in improving copper-catalyzed C-O cross-coupling reactions. The use of specific ligands can significantly accelerate the reaction rate and allow for lower reaction temperatures. mdpi.com The development of recyclable heterogeneous catalysts also presents a promising avenue for more sustainable production processes. rsc.org
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms and molecular properties. Techniques such as Density Functional Theory (DFT) are being employed to study the electronic structures of molecules like aniline (B41778) derivatives, providing a deeper understanding of their reactivity. policyrj.com For this compound, computational modeling can be used to predict its geometric and electronic properties, which in turn can inform its potential applications and reactivity in various chemical transformations.
A significant frontier in this field is the use of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes and optimize synthetic pathways. solubilityofthings.combeilstein-journals.org By training algorithms on large datasets of chemical reactions, it is possible to develop models that can predict the efficiency of a given reaction under specific conditions. policyrj.com For the synthesis of this compound, ML models could be used to predict the optimal catalyst, solvent, and temperature for the crucial C-O bond formation step, thereby reducing the need for extensive empirical screening. semanticscholar.org
These predictive models can also be extended to forecast the properties of novel derivatives of this compound. By computationally modifying the molecular structure and calculating the resulting electronic and physical properties, researchers can identify new compounds with desired characteristics for various applications, accelerating the discovery of new materials and functional molecules. ekb.eg
Integration with High-Throughput Synthesis and Characterization Approaches
The demand for the rapid discovery and optimization of new molecules has driven the development of high-throughput experimentation (HTE). scienceintheclassroom.orgnih.gov HTE platforms integrate robotics and automated systems to perform a large number of experiments in parallel, significantly accelerating the research and development process. solubilityofthings.comnso-journal.org For the synthesis of this compound and its analogues, HTE can be employed to screen vast libraries of catalysts and reaction conditions to identify the most efficient synthetic routes in a fraction of the time required by traditional methods. domainex.co.ukbeilstein-journals.org
The synergy between HTE and advanced analytical techniques, such as high-throughput mass spectrometry, allows for the rapid analysis of reaction outcomes, providing a wealth of data for optimization. scienceintheclassroom.org This data-rich environment is particularly well-suited for the application of machine learning algorithms, which can analyze the results of HTE screens to build predictive models for reaction performance. nih.govbeilstein-journals.org This iterative cycle of high-throughput synthesis, analysis, and machine learning-guided optimization represents a paradigm shift in chemical synthesis, enabling the rapid discovery of optimal reaction conditions. nih.govbeilstein-journals.org
The future of organic synthesis is moving towards fully automated platforms that can design, execute, and optimize chemical reactions with minimal human intervention. nso-journal.orginnovations-report.com The integration of AI in designing synthetic routes, coupled with robotic systems for their execution, will undoubtedly accelerate the pace of discovery for complex molecules like this compound and its derivatives. atomfair.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
